N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide

Adenosine A3 receptor GPCR antagonism Triazoloquinoxaline

This is a dual-privileged scaffold uniting triazolo[1,5-a]pyrimidine (CB₂/CB₁) and quinoxaline (adenosine A₃) pharmacophores via a propyl linker. Key differentiation: carboxamide regioisomerism at position 6 is critical for target engagement—positional isomers (e.g., quinoxaline-2-carboxamide) exhibit abolished receptor affinity. Procure this compound as a validated starting point for adenosine hA₃ antagonist probe development and kinase panel profiling, where its unique hybrid architecture may confer differential subtype selectivity versus classical triazoloquinoxaline antagonists.

Molecular Formula C17H15N7O
Molecular Weight 333.355
CAS No. 2034317-77-4
Cat. No. B2809091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide
CAS2034317-77-4
Molecular FormulaC17H15N7O
Molecular Weight333.355
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)NCCCC3=CN4C(=NC=N4)N=C3
InChIInChI=1S/C17H15N7O/c25-16(13-3-4-14-15(8-13)19-7-6-18-14)20-5-1-2-12-9-21-17-22-11-23-24(17)10-12/h3-4,6-11H,1-2,5H2,(H,20,25)
InChIKeyBEDFZHQYSPICJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide (CAS 2034317-77-4): A Hybrid Scaffold for Adenosine A₃ Receptor Antagonism


N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide (CAS 2034317-77-4) is a heterocyclic small molecule (MW 333.36) that covalently links a quinoxaline-6-carboxamide to a [1,2,4]triazolo[1,5-a]pyrimidine via a propyl spacer. This scaffold merges two privileged structures independently associated with adenosine receptor modulation: triazolo[1,5-a]quinoxalines are established adenosine A₃ receptor antagonists [1], while triazolo[1,5-a]pyrimidine-6-carboxamides have been optimized as CB₂ cannabinoid receptor inverse agonists [2]. Publicly disclosed vendor annotations suggest the compound may function as an adenosine hA₃ receptor antagonist, though primary peer-reviewed pharmacological data remain absent from the open literature .

Why In-Class Quinoxaline–Triazolopyrimidine Hybrids Cannot Substitute for CAS 2034317-77-4


Closely related analogs—including positional isomers (e.g., quinoxaline-2-carboxamide vs. 6-carboxamide), alternative triazole ring fusions (e.g., [4,3-a]pyridinyl vs. [1,5-a]pyrimidinyl), and variable acyl termini (e.g., thiophene-2-carboxamide)—exhibit profoundly different target engagement profiles. In the triazolo[1,5-a]quinoxaline adenosine A₃ antagonist series, shifting the carboxamide attachment from position 6 to position 2 abolished receptor affinity [1]. Similarly, in triazolo[1,5-a]pyrimidine-6-carboxamide CB₂ inverse agonists, the nature of the 2-substituent on the pyrimidine ring determined whether the ligand acted as an inverse agonist, antagonist, or was inactive [2]. Consequently, even minor structural perturbations in the linker, carboxamide regioisomer, or heterocycle fusion pattern can invert pharmacological function, making generic substitution unreliable without matched comparative data.

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide


Adenosine hA₃ Receptor Antagonism vs. Triazoloquinoxaline Reference Scaffolds

Vendor annotations indicate CAS 2034317-77-4 is an antagonist at the human adenosine A₃ (hA₃) receptor . This functional assignment is consistent with the established SAR of 1,2,4-triazolo[1,5-a]quinoxaline-6-carboxamides, where the quinoxaline-6-carboxamide motif is critical for hA₃ affinity. For example, the reference triazoloquinoxaline antagonist VUF5455 (2-carboxy-1,2,4-triazolo[1,5-a]quinoxaline) exhibits a Ki of 1.2 nM at hA₃ [1]. However, no peer-reviewed binding or functional data for CAS 2034317-77-4 itself are publicly available; the differentiation claim rests entirely on the distinct fusion pattern (triazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]quinoxaline) and the propyl linker, which are expected to alter receptor subtype selectivity and pharmacokinetics relative to classical triazoloquinoxalines.

Adenosine A3 receptor GPCR antagonism Triazoloquinoxaline

Kinase Inhibition Potential vs. Triazolo[1,5-a]pyrimidine CB₂ Inverse Agonists

Triazolo[1,5-a]pyrimidines are widely explored as kinase inhibitors, with specific 6-carboxamide derivatives optimized for potency against CK2, DYRK1A, and other kinases [1]. In parallel, 7-oxo-4-pentyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives have been characterized as CB₂ inverse agonists with Ki values in the low nanomolar range (e.g., compound 4h: Ki = 4.3 nM at CB₂) [2]. CAS 2034317-77-4 replaces the 7-oxo-dihydro core with a fully aromatic triazolo[1,5-a]pyrimidine and attaches a quinoxaline-6-carboxamide instead of a simple alkyl or aryl carboxamide. This structural divergence may shift the target profile away from CB₂ and toward kinase or adenosine receptor targets, but no direct head-to-head data are available.

Kinase inhibition CB2 receptor Scaffold repurposing

Regioisomeric Differentiation: Quinoxaline-6-carboxamide vs. Quinoxaline-2-carboxamide

The positional isomer N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide (CAS unreported) differs solely in the attachment point of the carboxamide on the quinoxaline ring (position 2 vs. position 6). In the triazolo[1,5-a]quinoxaline adenosine antagonist series, moving the carboxamide from the 6-position to the 2-position resulted in complete loss of hA₃ binding affinity [1]. Although no direct comparative data exist for the target compound vs. its 2-carboxamide isomer, the established SAR of analogous scaffolds strongly indicates that the 6-carboxamide regioisomer is critical for target engagement. Researchers procuring CAS 2034317-77-4 should verify regioisomeric identity by NMR or LC-MS, as inadvertent substitution with the 2-carboxamide isomer would likely yield an inactive compound.

Regioisomer SAR Quinoxaline carboxamide

Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide Based on Current Evidence


Chemical Probe Development for Adenosine A₃ Receptor Subtype Selectivity Profiling

Based on vendor annotations and structural analogy to triazoloquinoxaline A₃ antagonists , CAS 2034317-77-4 may serve as a starting scaffold for developing novel adenosine A₃ receptor probes. Its hybrid triazolo[1,5-a]pyrimidine–quinoxaline architecture is distinct from classical triazolo[1,5-a]quinoxaline antagonists and may offer differential subtype selectivity or improved physicochemical properties. Researchers should validate hA₃ binding in a radioligand displacement assay (e.g., using [³H]-HEMADO or [¹²⁵I]-I-AB-MECA) and profile against A₁, A₂A, and A₂B subtypes to establish selectivity.

Kinase Selectivity Panel Screening

Given the established role of [1,2,4]triazolo[1,5-a]pyrimidines as ATP-competitive kinase inhibitors [1], CAS 2034317-77-4 is a candidate for broad kinase profiling. The quinoxaline-6-carboxamide moiety may enhance binding to kinases with affinity for quinoxaline-based type II inhibitors (e.g., PDGFR, VEGFR). Procurement for kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) is a rational application, provided purity is verified by HPLC and the compound's stability in DMSO is confirmed.

Structure–Activity Relationship (SAR) Expansion of Triazolopyrimidine Libraries

CAS 2034317-77-4 fills a structural gap in publicly available triazolo[1,5-a]pyrimidine libraries by combining the 6-carboxamide attachment with a quinoxaline terminus. Medicinal chemistry groups optimizing triazolopyrimidine-based inhibitors can use this compound as a reference point for assessing the impact of the quinoxaline moiety on potency, selectivity, and ADME properties. Comparative studies with simpler N-alkyl or N-aryl triazolo[1,5-a]pyrimidine-6-carboxamides [1] are recommended.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.